Vedelianin

説明

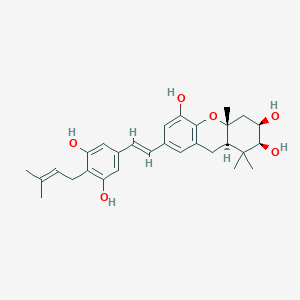

Structure

2D Structure

3D Structure

特性

分子式 |

C29H36O6 |

|---|---|

分子量 |

480.6 g/mol |

IUPAC名 |

(2S,3R,4aR,9aR)-7-[(E)-2-[3,5-dihydroxy-4-(3-methylbut-2-enyl)phenyl]ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3,5-triol |

InChI |

InChI=1S/C29H36O6/c1-16(2)6-9-20-21(30)11-18(12-22(20)31)8-7-17-10-19-14-25-28(3,4)27(34)24(33)15-29(25,5)35-26(19)23(32)13-17/h6-8,10-13,24-25,27,30-34H,9,14-15H2,1-5H3/b8-7+/t24-,25-,27-,29-/m1/s1 |

InChIキー |

OYMAGMAEFPAAGU-HKYLTJPLSA-N |

SMILES |

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)O)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C |

異性体SMILES |

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)O)O[C@@]4(C[C@H]([C@H](C([C@H]4C3)(C)C)O)O)C)O)C |

正規SMILES |

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)O)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C |

同義語 |

vedelianin |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources and Geographical Distribution

Vedelianin is primarily found within the genus Macaranga, a large group of tropical Old World trees belonging to the spurge family, Euphorbiaceae. nih.gov This genus comprises over 300 species distributed across the tropical regions of Africa, Asia, Australia, and the Pacific Islands. Research has successfully identified and isolated this compound from several specific Macaranga species, each with its own distinct geographical habitat.

The compound was first discovered in the leaves of Macaranga vedeliana. acs.org Subsequent phytochemical investigations have confirmed its presence in other species, including the fruits of Macaranga alnifolia, sourced from the rainforests of Madagascar, and the fruits of Macaranga tanarius. nih.govnih.gov Macaranga tanarius, commonly known as the parasol leaf tree, has a wide distribution throughout Southeast Asia, including the Philippines, and Australia. stuartxchange.orgunp.edu.ph The presence of this compound in the glandular trichomes of M. tanarius fruit has also been reported. stuartxchange.org

The table below summarizes the primary plant sources of this compound and their geographical locations.

| Plant Species | Part of Plant | Geographical Distribution |

| Macaranga vedeliana | Leaves | Tropical Asia, Pacific Islands |

| Macaranga alnifolia | Fruit | Madagascar |

| Macaranga tanarius | Fruit, Glandular Trichomes | Southeast Asia, Philippines, Australia |

Advanced Chromatographic Separation Techniques for Isolation

The isolation of this compound from plant material is a meticulous process that involves initial extraction followed by multi-step chromatographic purification. The goal is to separate the target compound from a complex mixture of other secondary metabolites.

The process typically begins with the creation of a crude extract from the plant material (e.g., fruits or leaves) using a solvent such as ethanol. acs.org This extract contains a wide array of compounds. To isolate this compound and related stilbenes, researchers employ a strategy known as bioassay-guided fractionation, where the extract is separated into fractions, and each is tested for specific biological activity to identify which ones contain the desired compounds. nih.govresearchgate.net

Advanced chromatographic techniques are central to the purification process. A common approach involves a sequential purification procedure:

Initial Fractionation: The crude extract is first subjected to a primary separation method, typically silica (B1680970) gel flash chromatography. acs.org This technique separates compounds based on their polarity, allowing for the initial grouping of molecules with similar chemical properties and removing many unwanted substances.

High-Resolution Purification: Fractions identified as containing this compound, often guided by analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), undergo further purification. acs.org Preparative reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this final step. acs.org In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. This allows for the fine separation of closely related stilbenes, yielding this compound in a highly pure form.

This combination of chromatographic methods is essential for obtaining pure this compound for structural elucidation and further scientific research.

The following table outlines the typical workflow for isolating this compound.

| Step | Technique | Purpose |

| 1. Extraction | Solvent Extraction (e.g., with ethanol) | To create a crude extract of all soluble compounds from the plant material. |

| 2. Preliminary Separation | Silica Gel Flash/Column Chromatography | To fractionate the crude extract based on polarity, simplifying the mixture. |

| 3. Monitoring & Identification | Liquid Chromatography-Mass Spectrometry (LC-MS) | To analyze the fractions and identify those containing the target compound, this compound. |

| 4. Final Purification | Preparative Reversed-Phase HPLC | To perform high-resolution separation of the target-rich fraction to isolate pure this compound. |

Structural Elucidation and Stereochemical Assignment

Spectroscopic Methodologies for Structure Determination

The structural framework of Vedelianin was pieced together using data from several key spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provided detailed information about the carbon skeleton, the connectivity of atoms, and the nature of the functional groups present in the molecule. This compound was identified as a stilbenoid derivative featuring a hexahydroxanthene moiety, a structural feature common to related cytotoxic compounds isolated from the Macaranga genus. acs.orgnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy were fundamental in assembling the structure of this compound. The ¹H NMR spectrum revealed the presence of aromatic protons, olefinic protons characteristic of the stilbene (B7821643) bridge, and several signals in the aliphatic region corresponding to the complex hexahydroxanthene core. The ¹³C NMR spectrum complemented this by identifying the total number of carbon atoms and distinguishing between sp², and sp³ hybridized carbons, including those bonded to oxygen.

To establish the precise connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were employed. COSY experiments established proton-proton coupling networks, allowing for the tracing of adjacent protons within the spin systems of the molecule. HSQC correlated directly bonded proton and carbon atoms, while HMBC revealed longer-range (2-3 bond) correlations between protons and carbons. These correlations were instrumental in connecting the various structural fragments, including the link between the prenylated resorcinol (B1680541) ring and the stilbene's vinyl group, and the intricate connections within the tricyclic xanthene system.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data presented here is a representative compilation based on analyses of similar complex stilbenoids and may not reflect the exact values from a single specific experimental report, as such data for this compound is not publicly available in detail.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Stilbene & Aromatic Ring A | ||

| 7' | 128.5 | 7.05 (d, 16.0) |

| 8' | 126.8 | 6.95 (d, 16.0) |

| 1'' | 139.0 | - |

| 2'', 6'' | 105.5 | 6.50 (s) |

| 3'', 5'' | 158.0 | - |

| 4'' | 122.0 | - |

| Prenyl Group | ||

| 1''' | 22.5 | 3.30 (d, 7.0) |

| 2''' | 123.0 | 5.25 (t, 7.0) |

| 3''' | 132.0 | - |

| 4''' | 25.8 | 1.75 (s) |

| 5''' | 17.9 | 1.70 (s) |

| Hexahydroxanthene Moiety | ||

| 2 | 75.1 | 3.80 (m) |

| 3 | 72.3 | 3.65 (m) |

| 4 | 35.2 | 1.90 (m), 1.60 (m) |

| 4a | 40.5 | - |

| 5 | 155.0 | - |

| 6 | 110.2 | 6.80 (s) |

| 8 | 108.5 | 6.70 (s) |

| 9 | 31.0 | 2.80 (m), 2.60 (m) |

| 9a | 45.0 | 2.20 (m) |

| 10a | 154.5 | - |

| 10b | 115.8 | - |

| 1 | 78.0 | - |

| 1-CH₃ (ax) | 28.5 | 1.25 (s) |

| 1-CH₃ (eq) | 27.0 | 1.15 (s) |

| 4a-CH₃ | 22.0 | 1.10 (s) |

This is an interactive data table. You can sort and filter the data as needed.

Mass spectrometry was critical for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound, the molecular formula was established as C₂₉H₃₆O₆.

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent molecular ion, offer valuable structural insights. The fragmentation pattern can reveal the presence of specific substructures. For a complex molecule like this compound, characteristic fragmentation would likely involve cleavage at the stilbene double bond, loss of the prenyl group, and retro-Diels-Alder (RDA) reactions within the hexahydroxanthene core. These fragmentation pathways help to confirm the connectivity of the different parts of the molecule as deduced from NMR data.

Table 2: Key Mass Spectrometry Data and Predicted Fragments for this compound

| Ion | m/z (Mass/Charge Ratio) | Description |

| [M+H]⁺ | 481.2534 | Protonated molecular ion (Calculated for C₂₉H₃₇O₆⁺) |

| [M-H₂O+H]⁺ | 463.2428 | Loss of a water molecule |

| [M-C₅H₈+H]⁺ | 413.1908 | Loss of the prenyl group (isoprene unit) |

| RDA Fragment | Varies | Fragments resulting from the cleavage of the xanthene ring system |

This is an interactive data table. You can sort and filter the data as needed.

Determination of Absolute Stereochemistry

While NMR and MS can define the connectivity of a molecule, they often cannot determine its absolute stereochemistry—the precise 3D spatial arrangement at chiral centers. For this compound, with multiple stereocenters in its hexahydroxanthene core, determining the correct enantiomer was a significant challenge.

Initial assessment of chirality involves measuring the optical rotation of a purified sample of the natural product. This compound is a chiral molecule and rotates plane-polarized light, a property reported as a specific rotation value. However, this measurement alone does not reveal the specific R/S configuration at each stereocenter. More advanced techniques like Vibrational Circular Dichroism (VCD) or comparison with theoretical calculations can sometimes be used, but for this compound, the definitive assignment was achieved through chemical synthesis.

The unambiguous determination of this compound's absolute stereochemistry was accomplished through its total synthesis. A key step in this synthesis was an asymmetric epoxidation reaction, specifically the Shi epoxidation. This powerful organocatalytic reaction uses a fructose-derived chiral ketone to introduce an epoxide group onto an alkene with a high degree of stereocontrol.

By preparing a key intermediate in a non-racemic form using the Shi epoxidation, chemists were able to control the stereochemistry of the subsequent steps in the synthesis. The physical and spectroscopic properties (including optical rotation) of the synthesized (+)-Vedelianin were then compared to those of the natural product. An exact match confirmed that the natural isomer has the (2S, 3R, 4aR, 9aR) absolute configuration. acs.orgacs.org This synthetic achievement not only provided final proof of the structure but also opened avenues for producing this compound and its analogs for further biological study.

Total Synthesis and Chemical Derivatization

Historical Overview of Synthetic Efforts

Following the isolation and structural elucidation of Vedelianin, synthetic efforts were directed towards its total synthesis to confirm its structure and provide a route to obtain larger quantities for biological evaluation. The first total synthesis of (+)-Vedelianin was reported by Topczewski and Wiemer in 2011, achieving the target molecule in 18 steps starting from vanillin. researchgate.netnih.govnih.gov This synthesis was crucial as it also allowed for the determination of the absolute stereochemistry of the natural product as the (2S, 3R, 4aR, 9aR)-isomer through the preparation of a key intermediate in nonracemic form via a Shi epoxidation. acs.orgnih.govnih.gov Prior to this total synthesis, related hexahydroxanthene systems found in other schweinfurthins had been synthesized, contributing to the understanding of the chemical transformations required to construct this core structure. rsc.org

Total Synthesis Approaches

The total synthesis of (+)-Vedelianin developed by Topczewski and Wiemer provided a systematic approach to constructing this complex molecule. nih.govnih.gov

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a key strategy in planning the synthesis of complex organic molecules, involving working backward from the target molecule to simpler, readily available starting materials by identifying strategic disconnections. chemistry.coache3s-conferences.orgjournalspress.com For this compound, a convergent approach was favored, utilizing a late-stage Horner–Wadsworth–Emmons (HWE) condensation to form the central stilbene (B7821643) olefin. acs.orgacs.orgnih.gov This disconnection simplifies the target molecule into two main fragments: a tricyclic hexahydroxanthene portion and an aldehyde component. acs.orgacs.orgnih.gov Further retrosynthetic steps involve the disconnection of the hexahydroxanthene system and the introduction of the A-ring diol. nih.gov

Key Synthetic Intermediates and Precursors (e.g., Vanillin Derivatives)

Vanillin (PubChem CID: 1183) has served as a common and accessible starting material for the synthesis of this compound and related schweinfurthins. nih.govnih.govacs.orgnih.govresearchgate.netnih.gov The synthesis of (+)-Vedelianin by Topczewski and Wiemer commenced from a known benzyl (B1604629) alcohol intermediate, which itself is available in a few steps from vanillin. nih.gov Other key intermediates include a MOM-protected aldehyde and a phosphonate (B1237965) ester, which are coupled via HWE olefination. rsc.org The tricyclic hexahydroxanthene core is a crucial intermediate, and its synthesis often involves cascade cyclization reactions. nih.govrsc.orgnih.gov

Stereoselective and Enantioselective Synthesis

Stereoselective and enantioselective synthesis are critical for preparing natural products with the correct three-dimensional arrangement of atoms, as different stereoisomers can have different biological activities. wikipedia.orginflibnet.ac.inwikipedia.org The synthesis of (+)-Vedelianin involved preparing a key intermediate in nonracemic form to establish the absolute stereochemistry of the natural product. acs.orgnih.govnih.gov Enantioselectivity was achieved through a Shi epoxidation, a reaction known for its ability to produce epoxides in high enantiomeric excess. nih.govnih.govacs.orgorganic-chemistry.org This enantioselective step was crucial in controlling the stereochemistry of the tricyclic core of this compound. researchgate.net

Advanced Reaction Methodologies (e.g., Shi Epoxidation, Horner–Wadsworth–Emmons Condensation, Cascade Cyclization)

Several advanced reaction methodologies are employed in the total synthesis of this compound and its analogs:

Shi Epoxidation: This enantioselective epoxidation reaction, typically using a fructose-derived chiral ketone as a catalyst and Oxone as the oxidant, was utilized to introduce chirality into a key intermediate, allowing for the synthesis of (+)-Vedelianin in nonracemic form. nih.govnih.govacs.orgorganic-chemistry.org

Horner–Wadsworth–Emmons (HWE) Condensation: This olefination reaction is commonly used to form carbon-carbon double bonds, particularly trans-stilbene (B89595) skeletons. acs.orgrsc.orgacs.orgnih.gov In the synthesis of this compound, HWE condensation between a phosphonate ester and an aldehyde fragment is a key step in constructing the stilbene linkage. acs.orgrsc.orgacs.orgnih.gov

Cascade Cyclization: Cascade reactions involve a sequence of reactions that occur without isolation of intermediates, building molecular complexity efficiently. nih.govrsc.orgnih.gov In the synthesis of the hexahydroxanthene core of this compound, an epoxide-initiated cascade cyclization mediated by Lewis acids like BF₃·OEt₂ is a crucial transformation. nih.govrsc.orgnih.gov This process constructs the tricyclic system and sets multiple stereocenters. nih.gov

Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives of natural products is important for exploring structure-activity relationships and potentially developing compounds with improved properties. nih.govlabmanager.com For this compound and related schweinfurthins, numerous analogs have been synthesized to investigate the impact of structural modifications on biological activity. researchgate.netnih.gov These modifications can involve changes to the stilbene portion, the hexahydroxanthene core, or the appended functional groups. researchgate.netacs.orgnih.gov Synthetic strategies for analogs often build upon the routes developed for the natural product, utilizing similar key intermediates and reaction methodologies but incorporating variations in the building blocks or reaction sequences. acs.orgnih.gov For instance, studies have explored variations in the prenyl group placement on the A-ring and the introduction of different functional groups or ring systems. researchgate.netacs.orgnih.gov

Design Principles for Structural Modification

Design principles for the structural modification of this compound and related schweinfurthins are guided by the aim of understanding which parts of the molecule are essential for biological activity and which can tolerate modification. researchgate.netnih.gov Structure-activity relationship (SAR) studies on natural and synthetic analogues have provided key insights. researchgate.netnih.gov

Research has indicated that certain structural features are important for significant activity. For instance, a trans-fused A-B ring system has been found to be essential. nih.gov Additionally, a substituent capable of hydrogen bonding at the C-5 position is considered important. nih.gov

Conversely, modifications on the D-ring appear to be better tolerated without significant loss of activity. nih.gov This suggests that this region of the molecule offers more flexibility for chemical derivatization aimed at altering properties such as solubility, stability, or targeting, while retaining the desired biological effect. The C-3 hydroxyl group has also been determined not to be essential for significant activity. nih.gov

These findings inform the design of new this compound analogues, directing synthetic efforts towards modifying the D-ring or the C-3 position while preserving the crucial A-B ring system and the C-5 substituent. nih.gov

Synthetic Strategies for Analog Preparation

Synthetic strategies for preparing this compound analogues often build upon the routes developed for the total synthesis of the natural product and related schweinfurthins. researchgate.netrsc.orgmobt3ath.comnih.gov The scarcity of natural material necessitates chemical synthesis as a reliable method to obtain these compounds and their derivatives. rsc.orgmobt3ath.com

One approach involves the modification of existing synthetic intermediates or the final this compound structure. For example, the synthesis of fluorescent analogues has been explored by annulating a coumarin (B35378) ring system to the D-ring. researchgate.net This convergent synthesis employed a Horner-Wadsworth-Emmons (HWE) condensation to form the central stilbene olefin. researchgate.net

Another strategy involves preparing analogues with variations at specific positions based on SAR studies. For instance, analogues varied at the C-5 position have been synthesized to probe the importance of this structural feature. nih.gov The synthesis of a triazole-linked schweinfurthin analogue involved the preparation of distinct azide (B81097) and alkyne fragments, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govrsc.org

The total synthesis of (+)-Vedelianin itself has been accomplished through multi-step routes, often starting from readily available precursors like vanillin. researchgate.netnih.govnih.gov These syntheses typically involve key steps such as Shi epoxidation to introduce chirality and Horner-Wadsworth-Emmons condensation to form the stilbene core. researchgate.netrsc.orgnih.gov Modifications to these established routes are then explored to access different analogues. rsc.org

The preparation of approximately 90 analogues evaluated in the NCI's 60-cell line screen highlights the extensive efforts in synthesizing this compound derivatives for structure-activity relationship studies. researchgate.net These synthetic endeavors provide access to a diverse set of compounds, allowing for a systematic exploration of how structural changes impact biological activity. researchgate.netnih.gov

Specific synthetic approaches mentioned in the literature include:

Total Synthesis from Vanillin: An 18-step route has been reported for the total synthesis of (+)-Vedelianin starting from vanillin. researchgate.netnih.gov This synthesis involved the preparation of a key intermediate in nonracemic form via Shi epoxidation, which also helped determine the absolute stereochemistry of the natural product as the (2S, 3R, 4aR, 9aR)-isomer. researchgate.netnih.govnih.gov

Convergent Synthesis with HWE Condensation: This strategy has been used to prepare stilbene analogues, including fluorescent derivatives, by coupling appropriate fragments using Horner-Wadsworth-Emmons condensation. researchgate.net

Fragment Coupling via Click Chemistry: The synthesis of triazole-linked analogues has utilized CuAAC reactions between azide and alkyne-functionalized fragments. nih.govrsc.org

Biosynthetic Pathway Investigation

Precursor Identification and Elucidation of Biogenetic Origin (e.g., Phenylpropanoid Pathway)

Stilbenoids, including vedelianin, are biosynthesized via the phenylpropanoid pathway. nih.govmdpi.commdpi.com This fundamental plant metabolic route starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into various cinnamic acid derivatives. nih.gov A key step in the biosynthesis of the stilbene (B7821643) backbone involves the condensation of three molecules of malonyl-CoA with a CoA-ester of a cinnamic acid derivative, catalyzed by the enzyme stilbene synthase. nih.gov This process yields the basic stilbene scaffold.

Mappain (B1233217), a cytotoxic stilbene isolated from Macaranga mappa, is considered a biogenetic precursor of this compound. nih.govmdpi.com Mappain is a derivative of piceatannol (B1677779) substituted with both a prenyl and a geranyl group. nih.govmdpi.com This suggests that the stilbene backbone undergoes prenylation and geranylation before further modifications lead to the hexahydroxanthene structure of this compound.

Proposed Enzymatic Steps and Intermediates

Based on the proposed role of mappain as a precursor and the structure of this compound, the biosynthetic route likely involves prenylation and geranylation of a stilbene precursor, followed by cyclization and further modifications, such as hydroxylation, to form the hexahydroxanthene ring system. The total synthesis of (+)-vedelianin has been achieved, providing a synthetic route that mirrors some of the proposed biogenetic transformations and helps to confirm the absolute stereochemistry of the natural product as the (2S, 3R, 4aR, 9aR)-isomer. nih.govnih.gov

The synthetic route to this compound from vanillin, a readily available precursor, involves multiple steps including methylation, alkylation with geranyl bromide, epoxidation, and a cascade cyclization. nih.govrsc.org While this is a chemical synthesis, it highlights the types of transformations (alkylation, cyclization, oxidation, reduction) that are likely mediated by enzymes in the plant's biosynthetic machinery. The introduction of the A-ring diol in the required cis stereochemistry in the synthesis was achieved through a sequence involving aldol (B89426) condensation and subsequent reduction. nih.govacs.org

A proposed biosynthesis of this compound and some derivatives in Zuccagnia punctata also shows this compound as a hexahydroxanthene derivative. mdpi.com

Comparative Biosynthesis with Related Stilbenoids (e.g., Schweinfurthins, Mappain)

This compound is structurally related to the schweinfurthins, a family of prenylated/geranylated/farnesylated stilbenes also isolated from Macaranga species. nih.govmdpi.comresearchgate.netrsc.org Mappain is considered a homologue of schweinfurthin C, a di-geranyl stilbene, and is thought to be a biogenetic precursor of this compound. nih.govmdpi.com Schweinfurthins A, B, and D are structurally similar hexahydroxanthene stilbenes. nih.govmdpi.com

The structural similarities suggest shared biosynthetic steps, particularly in the initial formation of the stilbene backbone via the phenylpropanoid pathway and the subsequent prenylation and geranylation. The key difference lies in the downstream cyclization and modification steps that lead to the distinct hexahydroxene ring system found in this compound and some schweinfurthins (like A, B, and D) compared to the open-chain structure of mappain or schweinfurthin C. nih.govmdpi.com

Schweinfurthin G is another related stilbenoid isolated from Macaranga alnifolia and is described as a 3-deoxy derivative of this compound. nih.gov Comparisons of the cytotoxic activities of this compound and schweinfurthin G suggest that the C-3 hydroxyl group present in this compound enhances its activity, implying a specific hydroxylation step in the biosynthesis of this compound that is absent in the pathway leading to schweinfurthin G. ljmu.ac.uk The synthesis of schweinfurthin G has also been reported, providing further avenues for comparative biosynthetic studies. acs.orgnih.gov

The biosynthesis of these related compounds likely involves variations in the enzymes responsible for the prenylation/geranylation patterns, the specific cyclization reactions, and the subsequent oxidation or reduction steps that determine the final structural features, such as the hydroxylation pattern and the formation of the hexahydroxanthene ring.

Mechanistic Investigations of Biological Activities in Preclinical Research Models

Cellular and Molecular Targets Identification

While Vedelianin has been shown to be a potent antineoplastic agent in preclinical studies, the specific cellular and molecular targets responsible for its cytotoxic effects have not yet been fully elucidated in the available scientific literature. nih.gov Research has confirmed its ability to inhibit the proliferation of various cancer cell lines, suggesting that it interacts with key components of the cellular machinery that regulate cell growth and survival. However, the direct protein or nucleic acid targets through which this compound exerts its effects remain an area for future investigation.

Perturbation of Intracellular Pathways

The impact of this compound on specific intracellular signaling and metabolic pathways is not yet well-documented. Stilbenoid compounds, in general, are known to interact with a wide range of cellular processes. Based on the current body of research, the direct effects of this compound on the following pathways have not been specifically reported.

There is currently no available scientific literature detailing the effects of this compound on lipid metabolism, synthesis, or homeostasis.

Specific studies on the direct impact of this compound on the structure or function of the Golgi apparatus or other subcellular organelles have not been identified in the current body of scientific literature.

While the proposed biosynthesis of this compound itself has been described, there is no available research to indicate that this compound modulates the isoprenoid biosynthetic pathway in preclinical models. researchgate.net

Mechanistic Basis of Antiproliferative Action in In Vitro Cell Line Studies

The primary evidence for this compound's biological activity comes from in vitro studies demonstrating its potent antiproliferative action against a range of human cancer cell lines. The compound exhibits significant cytotoxicity, leading to the inhibition of cancer cell growth at low micromolar concentrations. nih.gov This suggests that this compound may interfere with critical processes such as cell cycle progression or induce apoptosis. However, the precise molecular events that underpin these observations, such as the modulation of specific cell cycle regulatory proteins or apoptotic factors, have not been detailed in the available literature.

Interaction with Other Biological Systems (e.g., Differential Activity in Cancer Cell Lines)

This compound has demonstrated differential activity across various cancer cell lines, indicating a degree of selectivity in its cytotoxic effects. This is highlighted by its potent activity against the A2780 human ovarian cancer cell line, where it exhibited a 50% inhibitory concentration (IC50) of 0.13 µM. nih.govcabidigitallibrary.org Its cytotoxic activities have also been evaluated against human glioblastoma (U87) and lung (A549) cancer cell lines. nih.gov The compound was also found to be highly potent in a 60-cell human tumor cancer screen conducted by the National Cancer Institute (NCI). nih.gov The variability in its potency against different cancer cell lines suggests that the molecular characteristics of the cancer cells, such as the expression of specific targets or the status of certain signaling pathways, may influence their sensitivity to this compound.

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Human Ovarian Cancer | 0.13 |

| U87 | Human Glioblastoma | Data not specified |

| A549 | Human Lung Cancer | Data not specified |

Structure Activity Relationship Sar Studies of Vedelianin and Its Analogs

Identification of Key Pharmacophores and Structural Motifs for Biological Response

The biological activity of Vedelianin is intrinsically linked to specific features within its complex structure. At its core, this compound possesses a stilbenoid backbone, a structural motif recognized for its diverse pharmacological activities. The arrangement of hydroxyl (-OH) and prenyl groups on this scaffold plays a crucial role in its cytotoxic effects.

Initial SAR studies have highlighted the significance of the hydroxyl groups at positions C-3 and C-5 on the hexahydroxanthene ring system of this compound. A comparative analysis of this compound with its naturally occurring analogs, Schweinfurthin E and G, provides valuable insights. Schweinfurthin E, which has a methoxy group at C-5 instead of a hydroxyl group, exhibits reduced cytotoxic activity compared to this compound. Similarly, Schweinfurthin G, lacking the C-3 hydroxyl group, also shows diminished potency. This suggests that the presence of hydroxyl groups at both C-3 and C-5 is critical for maximizing the antiproliferative response.

Interactive Table: Cytotoxicity of this compound and its Analogs

| Compound | C-3 Position | C-5 Position | Relative Cytotoxicity |

|---|---|---|---|

| This compound | -OH | -OH | High |

| Schweinfurthin E | -OH | -OCH3 | Moderate |

Correlating Structural Modifications with Mechanistic Outcomes

While the precise mechanism of action of this compound is still under investigation, preliminary studies suggest that its cytotoxic effects are mediated through the induction of apoptosis. Structural modifications to the this compound scaffold can provide valuable clues to its molecular targets and mechanistic pathways.

The importance of the C-3 and C-5 hydroxyl groups extends beyond simple potency. It is hypothesized that these groups may be involved in hydrogen bonding interactions with key residues within the active site of its biological target. The substitution of these hydroxyl groups with methoxy groups, as seen in Schweinfurthin E, likely disrupts these critical interactions, leading to a decrease in activity and potentially altering the mechanistic profile.

Furthermore, modifications to the prenyl group could influence the compound's cellular uptake, distribution, and interaction with specific signaling pathways. For instance, altering the length or branching of the prenyl chain could modulate its lipophilicity, thereby affecting its ability to cross cell membranes and reach its intracellular target. Understanding how these structural changes impact the downstream signaling events is a key area of ongoing research. The ultimate goal is to design analogs with enhanced target specificity and a more favorable therapeutic window.

Computational Approaches in SAR Analysis

In the absence of extensive empirical data on a wide range of this compound analogs, computational modeling has emerged as a powerful tool to predict and rationalize their structure-activity relationships. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking can provide valuable insights into the key structural features governing the biological activity of this class of compounds.

While specific 3D-QSAR models for this compound are not yet publicly available, studies on other prenylated stilbenoids have demonstrated the utility of this approach. These models can generate a 3D map of the physicochemical properties (e.g., steric, electrostatic, and hydrophobic fields) that are favorable or unfavorable for biological activity. Such models could be instrumental in identifying the key pharmacophoric features of this compound, including the optimal spatial arrangement of its hydroxyl and prenyl groups.

Advanced Analytical Methodologies for Research Applications

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Metabolite Profiling

UHPLC-MS is a powerful technique used for metabolite profiling, enabling the separation, detection, and identification of various compounds, including Vedelianin, within complex mixtures. This method combines the high separation efficiency of UHPLC with the sensitive and selective detection capabilities of mass spectrometry.

Studies have utilized UHPLC-MS, including variations like UHPLC-ESI-QTOF-MS and UHPLC-PDA-OT-MS, for the metabolite profiling of plant extracts where this compound or its derivatives are present. For instance, UHPLC-PDA-OT-MS analysis has been employed to identify compounds in the orange-yellow resin from Zuccagnia punctata, where this compound derivatives were detected among fifty tentatively identified phenolic compounds. nih.govresearchgate.netnih.gov The use of electrospray negative mode in UHPLC-PDA-OT-MS analysis is often favored for phenolic compounds like this compound due to the facile loss of a proton, yielding diagnostic parent ions and fragments. nih.gov UHPLC-MS/MS is also widely used for peptide mapping and the identification and quantification of post-translational modifications in biotherapeutics, highlighting its capability for detailed molecular analysis in complex biological samples. chromatographyonline.com While specific detailed UHPLC-MS parameters solely for this compound's metabolite profiling are often embedded within broader studies of plant extracts, the application of this technique allows for the detection and tentative identification of this compound and related compounds based on their retention times and mass spectral data. nih.govresearchgate.net

Chromatographic Techniques for Quantitative Analysis in Complex Matrices

Chromatographic techniques are essential for the quantitative analysis of this compound, allowing for the determination of its concentration in various complex matrices such as plant tissues or extracts. Quantitative analysis in chromatography involves determining the amount or concentration of specific compounds within a sample. drawellanalytical.comlongdom.org This typically involves using calibration curves generated from analyzing standard solutions of known concentrations of the target analyte under the same chromatographic conditions. drawellanalytical.com

While specific detailed protocols solely for the quantitative analysis of this compound using techniques like HPLC or GC in complex matrices are not extensively detailed in the provided search results, the principles of quantitative chromatography are broadly applicable. HPLC-MS/MS is a powerful technique for the quantitative determination of compounds in biological fluids and other complex matrices, although matrix effects can influence selectivity and require careful assessment. nih.gov The use of internal standards is a common and effective technique in quantitative chromatography to improve accuracy and precision by compensating for variations in sample preparation and analysis conditions. scioninstruments.com The peak area or height of the analyte in the chromatogram is typically measured and correlated to its concentration using the calibration curve. longdom.org

Spectroscopic Techniques for Mechanistic Elucidation (Beyond Basic Identification)

Spectroscopic techniques provide valuable information for the structural elucidation and understanding of the properties of this compound beyond simple identification. These methods interact with molecules in different ways, providing distinct types of information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the structure of organic compounds by providing information about the local environment of specific atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). rockymountainlabs.comcreative-biostructure.comlehigh.edu The elucidation of the structure of this compound has been accomplished through the utilization of comprehensive 1D and 2D NMR spectroscopic techniques. researchgate.net Analysis of NMR spectral data, including chemical shifts, splitting patterns, and coupling constants, allows for the mapping of the carbon-hydrogen framework and the determination of the connectivity of atoms within the molecule. lehigh.edu

Mass Spectrometry (MS), often coupled with chromatography (as seen in UHPLC-MS), provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and providing insights into its structure. creative-biostructure.comlehigh.edu High-resolution mass spectrometry can provide precise mass measurements, aiding in the determination of the elemental composition.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation due to molecular vibrations. rockymountainlabs.comcreative-biostructure.comlehigh.edu Different functional groups vibrate at characteristic frequencies, yielding a unique IR spectrum that can help confirm the presence of specific bonds and functional groups within this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, providing information about electronic transitions within a molecule. rockymountainlabs.comcreative-biostructure.comlehigh.edu While less useful for detailed structural identification compared to NMR or MS, UV-Vis spectroscopy can be used to detect the presence of chromophores (light-absorbing groups) and can be an important tool for quantitating substances. longdom.orglehigh.edu The UV-Vis analysis using a photodiode array detector is often coupled with HPLC systems, allowing for the detection and spectral analysis of compounds as they elute. mobt3ath.com

The combination of these spectroscopic techniques provides a comprehensive approach to confirm the structure of isolated this compound and study its molecular characteristics.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," there is currently insufficient publicly available research to fulfill the detailed requirements of the requested article on its use as a chemical biology probe and research tool.

The search confirms that this compound is recognized as a natural product with cytotoxic and potent antiproliferative properties. However, specific studies detailing its application in target identification and validation, or its use to investigate cellular processes and pathways, are not available in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, including detailed research findings and data tables for the following sections:

Vedelianin As a Chemical Biology Probe and Research Tool

Application in Investigating Cellular Processes and Pathways

Future Directions and Emerging Research Avenues

Further Elucidation of Undetermined Mechanisms of Action

While the potent antiproliferative activity of Vedelianin is well-documented, the precise molecular mechanisms underpinning this effect remain largely uncharacterized. nih.gov Future research must prioritize the identification of its direct cellular targets and the signaling pathways it modulates. The structural similarity of this compound to the schweinfurthin family of natural products may offer initial clues, but dedicated studies are essential for a definitive understanding. nih.gov

A comprehensive approach to elucidating this compound's mechanism of action would involve a combination of classical and modern techniques. Affinity chromatography using immobilized this compound could help in pulling down and identifying its binding proteins. Furthermore, genetic and pharmacological approaches, such as the use of knockout cell lines or RNA interference, could validate these potential targets. Investigating the downstream effects on key cellular processes like cell cycle progression, apoptosis, and autophagy will be crucial to build a complete picture of its biological activity. frontiersin.orgnih.gov The selective nature of this compound's cytotoxicity against certain cancer cell lines suggests a specific mechanism of action that warrants in-depth investigation to identify predictive biomarkers for its activity. nih.gov

Development of Novel Synthetic Strategies for Complex Analogs and Probes

The chemical synthesis of this compound is a critical step towards enabling detailed biological evaluation and the development of improved analogs. The first total synthesis of (+)-Vedelianin has been successfully accomplished, providing a foundational route for accessing the natural product. nih.govnih.gov This 18-step synthesis, starting from vanillin, has also been instrumental in determining the absolute stereochemistry of the natural product. nih.govnih.gov

| Key Stage | Starting Material | Key Reactions | Intermediate/Product |

|---|---|---|---|

| Initial Steps | Vanillin | Four-step conversion | Benzyl (B1604629) alcohol intermediate |

| Alkylation | Benzyl alcohol intermediate | Williamson ether synthesis, halogen-metal exchange, quenching with geranyl bromide | Alkylated arene |

| Epoxidation | Alkylated arene | Shi epoxidation | Nonracemic epoxide |

| Hexahydroxanthene Elaboration | Hexahydroxanthene intermediate | Oxidation, Claisen condensation, Luche reduction | Allylic alcohol |

| Final Steps | Aldehyde intermediate | Horner-Wadsworth-Emmons (HWE) condensation, global deprotection | (+)-Vedelianin |

Building upon this synthetic route, future efforts should focus on developing more efficient and versatile strategies to generate a library of this compound analogs. nih.gov Structure-activity relationship (SAR) studies will be paramount in identifying the key structural motifs responsible for its potent bioactivity. nih.govrsc.orgmdpi.com By systematically modifying different parts of the this compound scaffold, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

Furthermore, the synthesis of specialized molecular probes will be invaluable for mechanistic studies. These could include analogs bearing fluorescent tags for cellular imaging, or photo-affinity labels to covalently link to and identify its biological targets. mdpi.com

Exploration of Biosynthetic Engineering for Production and Diversification

The natural abundance of this compound is likely to be insufficient for extensive research and potential future clinical development. Biosynthetic engineering offers a promising alternative for the sustainable production of this compound and its derivatives. A proposed biosynthetic pathway for this compound in Zuccagnia punctata provides a starting point for these efforts. researchgate.net

Metabolic engineering strategies, which have been successfully applied to other flavonoids and prenylated polyphenols, could be adapted for this compound. nih.govjst.go.jpmdpi.comnih.govfrontiersin.org This would involve identifying and cloning the genes encoding the enzymes in the this compound biosynthetic pathway, such as prenyltransferases, and expressing them in a heterologous host like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govmdpi.com Optimization of the host's metabolism to enhance the supply of precursor molecules would be a critical step in achieving high yields. nih.govfrontiersin.org

Moreover, biosynthetic engineering can be a powerful tool for generating novel this compound analogs. By introducing enzymes from other organisms or by engineering the existing biosynthetic enzymes, it may be possible to create a diverse range of new compounds that are not readily accessible through chemical synthesis. nih.govmdpi.comrsc.org

Integration of Omics Data in Mechanistic Studies

The advent of high-throughput "omics" technologies provides a powerful, unbiased approach to unraveling the complex biological effects of natural products like this compound. researchgate.netfrontiersin.org By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of the cellular response to this compound treatment. nih.govnih.gov

| Omics Technology | Potential Application for this compound Research |

|---|---|

| Transcriptomics (RNA-Seq) | Identify changes in gene expression patterns in response to this compound treatment to reveal affected signaling pathways. |

| Proteomics | Quantify changes in protein levels and post-translational modifications to identify downstream effectors of this compound's targets. |

| Metabolomics | Profile changes in cellular metabolites to understand the metabolic reprogramming induced by this compound. drugtargetreview.com |

| Chemoproteomics | Utilize this compound-based probes to directly identify protein targets in a cellular context. |

For instance, treating cancer cell lines with this compound and subsequently performing RNA-sequencing can reveal which genes are up- or down-regulated, pointing towards the signaling pathways being modulated. Proteomics can then be used to confirm these findings at the protein level and identify post-translational modifications that may be key to the compound's activity. Metabolomics can provide a snapshot of the metabolic state of the cell, highlighting any metabolic vulnerabilities that this compound might be exploiting. drugtargetreview.com The integration of these multi-omics datasets will be crucial for constructing a comprehensive model of this compound's mechanism of action. researchgate.net

Advanced Computational Modeling for Structure-Function Prediction

Computational modeling has become an indispensable tool in modern drug discovery and can significantly accelerate research on this compound. nih.gov Techniques such as molecular docking can be used to predict how this compound and its analogs bind to potential protein targets, providing insights into the molecular basis of its activity. mdpi.comnih.govmdpi.comresearchgate.net

| Computational Method | Application in this compound Research |

|---|---|

| Molecular Docking | Predict the binding mode and affinity of this compound and its analogs to potential protein targets. mdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate the chemical structure of this compound analogs with their biological activity to guide the design of more potent compounds. nih.govnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the this compound-target complex to assess its stability and understand the key interactions over time. nih.govnih.gov |

| Pharmacophore Modeling | Identify the essential 3D structural features of this compound required for its biological activity to aid in virtual screening for new potential inhibitors. |

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that link the structural features of this compound derivatives to their antiproliferative potency. nih.govnih.govresearchgate.net These models can then be used to virtually screen new analog designs and prioritize the most promising candidates for synthesis and biological testing, thereby saving time and resources.

Furthermore, molecular dynamics simulations can provide a more dynamic picture of the interaction between this compound and its target, revealing details about the stability of the complex and the key intermolecular forces involved. nih.govnih.gov As more experimental data on this compound's biological activity and its targets become available, these computational models will become increasingly accurate and predictive, guiding the development of this promising natural product into a potential therapeutic agent.

Q & A

Q. Q1. What are the established methodologies for synthesizing Vedelianin, and how can researchers optimize yield and purity?

Answer:

- Synthesis Optimization : Use fractional crystallization or chromatography for purification, and monitor reaction conditions (temperature, solvent polarity) to minimize byproducts. Characterize intermediates via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity at each step .

- Yield Improvement : Employ Design of Experiments (DoE) to test variables (e.g., catalyst concentration, reaction time). For example, a 2³ factorial design can identify interactions between variables affecting yield .

- Purity Validation : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against reference standards .

Q. Q2. How should researchers design initial bioactivity assays for this compound to ensure reproducibility?

Answer:

- Assay Design : Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay ) with triplicate replicates and positive/negative controls.

- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC₅₀ values. Include solvent controls (e.g., DMSO ≤0.1%) to avoid artifacts .

- Reproducibility : Document cell line passage numbers, incubation conditions, and plate reader calibration in supplemental materials .

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s mechanism of action be systematically resolved?

Answer:

- Hypothesis Testing : Compare results across independent studies using meta-analysis. For example, if Study A reports kinase inhibition and Study B suggests epigenetic modulation, design orthogonal assays (e.g., kinome profiling vs. ChIP-seq) to validate both hypotheses .

- Data Triangulation : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and molecular docking to identify primary vs. secondary targets .

- Error Analysis : Audit experimental variables (e.g., cell viability thresholds, batch effects in compound preparation) that may explain discrepancies .

Q. Q4. What computational strategies are effective for modeling this compound’s structure-activity relationships (SAR)?

Answer:

- Molecular Dynamics (MD) : Simulate this compound’s binding to target proteins (e.g., GROMACS software) using force fields like CHARMM35. Validate with experimental ΔG values from ITC .

- QSAR Modeling : Use Random Forest or Partial Least Squares regression to correlate substituent electronegativity/logP with bioactivity. Include a holdout dataset to prevent overfitting .

- Docking Validation : Cross-reference AutoDock Vina results with cryo-EM or X-ray crystallography data (if available) .

Q. Q5. How should researchers address ethical and reproducibility challenges in preclinical studies of this compound?

Answer:

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization. For human cell lines, obtain IRB approval and document consent .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework. Share raw data (e.g., NMR spectra, flow cytometry FCS files) in public repositories .

- Bias Mitigation : Use blinding in efficacy assessments and independent third-party validation for high-impact claims .

Methodological Frameworks

Q. Table 1: Strategies for Addressing Common Research Challenges

Data Reporting Standards

- Structural Characterization : Report NMR shifts (δ in ppm), coupling constants (J in Hz), and HRMS m/z values with error margins ≤2 ppm .

- Bioactivity Data : Include dose-response curves, Z’-factor for assay quality, and negative control baselines .

- Computational Models : Provide ROC curves, AUC values, and SHAP analysis for interpretability .

Q. Key Recommendations for Researchers :

Prioritize Transparency : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Leverage Frameworks : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine research questions .

Address Contradictions : Use contradiction matrices to map conflicting data and design follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。